Product packaging for 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene(Cat. No.:CAS No. 106913-99-9)

2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene

Cat. No.: B14337357
CAS No.: 106913-99-9
M. Wt: 272.4 g/mol
InChI Key: LCCWHYICAHCEHC-UHFFFAOYSA-N
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Description

2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene is an organic compound with the molecular formula C21H20 and an average molecular mass of 272.391 g/mol . This compound is built on the bicyclo[3.3.1]nonane skeleton, a structure of significant interest in synthetic and medicinal chemistry. The bicyclo[3.3.1]nonane core is a predominant moiety in numerous biologically active natural products and is recognized for its utility in asymmetric catalysis, as well as its application in the development of ion receptors, metallocycles, and molecular tweezers . This core scaffold is conformationally versatile, capable of existing in different forms such as the twin chair (CC) and boat-chair (BC) conformations, which can influence its interactions in molecular recognition and its chemical reactivity . Researchers are particularly interested in derivatives of bicyclo[3.3.1]nonane for their potential in anticancer therapy. Many natural and synthetic compounds containing this framework exhibit potent biological activities, making them valuable scaffolds for the exploration of new chemotherapeutic agents . As a specialized chemical, this compound is offered for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20 B14337357 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene CAS No. 106913-99-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106913-99-9

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

2,6-diphenylbicyclo[3.3.1]nona-2,6-diene

InChI

InChI=1S/C21H20/c1-3-7-16(8-4-1)20-13-11-19-15-18(20)12-14-21(19)17-9-5-2-6-10-17/h1-10,13-14,18-19H,11-12,15H2

InChI Key

LCCWHYICAHCEHC-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2CC=C(C1C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Stereochemical and Conformational Analysis of 2,6 Diphenylbicyclo 3.3.1 Nona 2,6 Diene Systems

Elucidation of C2-Symmetry in 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene Ligands

This compound is recognized as a C2-symmetric chiral diene ligand. acs.org This intrinsic symmetry is a defining characteristic, meaning the molecule can be rotated by 180 degrees around a central axis and remain unchanged. This element of symmetry is critical in asymmetric catalysis, as it reduces the number of possible diastereomeric transition states when the ligand is complexed with a metal center, which can lead to higher enantioselectivity in chemical reactions. The C2-symmetric nature of the bicyclo[3.3.1]nona-2,6-diene framework, when appropriately substituted, has been shown to be effective in rhodium-catalyzed asymmetric reactions. acs.orgresearchgate.net The specific enantiomer, (1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene, has been successfully utilized as a new C2-symmetric diene ligand for rhodium-catalyzed asymmetric arylation, achieving high enantioselectivity (95-99% ee). acs.org

Determination of Absolute Configuration using Spectroscopic and Diffraction Methods

The determination of the absolute configuration of chiral molecules like this compound is essential for understanding their stereochemical influence in asymmetric synthesis. A combination of spectroscopic and diffraction techniques is employed for this purpose.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of molecules, which provides unambiguous information on the relative configuration of stereocenters. springernature.com For chiral, enantiomerically pure compounds, anomalous dispersion techniques in X-ray crystallography can determine the absolute configuration. springernature.com

Spectroscopic methods, particularly chiroptical techniques such as Electronic Circular Dichroism (ECD), are powerful tools for assigning absolute configuration, especially for non-crystalline samples. nih.gov The absolute configuration of various bicyclo[3.3.1]nonane derivatives has been successfully determined by comparing experimental ECD spectra with those predicted by ab initio time-dependent density functional theory (TDDFT) calculations. nih.govresearchgate.net For instance, the absolute configuration of bicyclo[3.3.1]nonane-2,6-dione enantiomers was established through such a comparative approach. researchgate.net This concerted use of experimental data and theoretical calculations provides a reliable assignment of absolute stereochemistry. nih.gov The IUPAC name for a specific enantiomer, (1S,5S)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene, confirms that its absolute configuration has been determined. achemblock.com

MethodPrincipleApplication to Bicyclo[3.3.1]nonanes
Single-Crystal X-ray Diffraction Analysis of diffraction patterns of X-rays passing through a single crystal to determine the 3D arrangement of atoms. Anomalous dispersion establishes absolute configuration.Provides definitive proof of both relative and absolute stereochemistry for crystalline derivatives. springernature.com
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule.The experimental spectrum is compared with TDDFT-calculated spectra for a known configuration to make an assignment. nih.govresearchgate.net
Optical Rotation Measures the rotation of plane-polarized light by a chiral sample.Can be used in conjunction with TDDFT calculations to help determine absolute configuration. nih.gov

Conformational Dynamics of the Bicyclo[3.3.1]nonane Framework

The bicyclo[3.3.1]nonane skeleton is conformationally flexible and can exist in several forms, most notably a dual chair-chair conformation or a chair-boat conformation. The substitution pattern significantly influences the conformational equilibrium. For the parent bicyclo[3.3.1]nonane, the chair-chair conformation is predominant. However, the introduction of bulky substituents or unsaturated bonds, as in this compound, can alter this preference. The presence of the double bonds at the 2 and 6 positions introduces rigidity into the rings. The bulky phenyl groups are expected to have a significant impact on the conformational dynamics, likely influencing the twist of the bicyclic framework to minimize steric hindrance. The conformational rigidity can be further tuned by introducing substituents at other positions, such as the 4 and 8 positions, which has been shown to enforce the conformation of side chains. researchgate.net Understanding these dynamics is crucial, as the ligand's conformation when bound to a metal catalyst directly impacts the steric environment of the active site and thus the outcome of the asymmetric reaction.

Structural Characterization Techniques for Chiral Diene Ligands

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a primary technique in this category used for assigning the absolute configuration of chiral compounds. grafiati.com The ECD spectrum of a chiral molecule is highly sensitive to its stereostructure, providing a unique fingerprint. For complex molecules like this compound, where multiple chromophores (the phenyl groups and the double bonds) are present, the interactions between these chromophores can give rise to characteristic ECD signals (Cotton effects). By comparing the experimentally measured ECD spectrum to quantum-chemically calculated spectra, the absolute configuration can be reliably assigned. nih.gov This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. nih.gov

TechniqueInformation ObtainedRelevance to this compound
X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, absolute configuration (if applicable), metal coordination geometry.Confirms the C2-symmetry, determines the precise conformation in the solid state, and characterizes the structure of its metal complexes. researchgate.netspringernature.com
Chiroptical Spectroscopy (ECD) Information about the stereochemical arrangement of chromophores, used for assigning absolute configuration.Assigns the absolute configuration (e.g., 1S,5S) by comparing experimental spectra to theoretical calculations. nih.govnih.gov

Reaction Mechanisms Involving 2,6 Diphenylbicyclo 3.3.1 Nona 2,6 Diene

Mechanistic Insights into Asymmetric Catalysis

Chiral dienes based on the bicyclo[3.3.1]nona-2,6-diene skeleton have been developed as conceptually new ligands for asymmetric catalysis. armchemfront.com Their performance in rhodium-catalyzed reactions has, in some cases, surpassed conventional chiral bisphosphine ligands in both catalytic activity and enantioselectivity. armchemfront.com The high efficiency of these ligands is prominent in reactions like the rhodium-catalyzed asymmetric addition of organoboron reagents to various unsaturated compounds. armchemfront.com

The stereochemical outcome of reactions catalyzed by rhodium complexes bearing chiral diene ligands is fundamentally dictated by the coordination geometry of the diene to the metal center. The C2-symmetric framework of substituted bicyclo[3.3.1]nona-2,6-dienes creates a well-defined chiral pocket around the rhodium atom. This coordination enforces a specific spatial arrangement of the substrate and reagent, thereby directing the reaction pathway to favor the formation of one enantiomer.

Density Functional Theory (DFT) calculations have been employed to analyze the transition state structures and understand the source of stereocontrol. researchgate.net In the rhodium-catalyzed conjugate addition of arylboronic acids to cyclohexenone using a simple chiral bicyclo[3.3.1]nona-2,6-diene, analysis revealed that enantioselectivity is determined by a cooperative effect between the crossed coordination of the diene's double bonds to the rhodium and the steric repulsion between the ligand's substituents and the substrate. researchgate.net The angle formed by the two rhodium-coordinated C=C bonds in the ligand is a critical factor in this stereoelectronic influence. researchgate.net For the enantiomerically pure (S,S)-bicyclo[3.3.1]nona-2,6-diene, there is a strong preference for the formation of homochiral (alkene)₂Rh⁺ complexes over heterochiral ones, indicating a high degree of self-recognition during complexation, which is crucial for maintaining catalytic integrity. researchgate.net

In rhodium-catalyzed asymmetric 1,4-addition reactions, the chiral diene ligand plays a pivotal role in both substrate activation and the subsequent enantioselective C-C bond formation. The catalytic cycle for the addition of an arylboronic acid to an enone typically begins with the transmetalation of the aryl group from boron to the rhodium(I) center, forming an aryl-rhodium intermediate. wiley-vch.de The enone substrate then coordinates to this intermediate, and subsequent migratory insertion of the aryl group onto the β-carbon of the enone forms a rhodium enolate. wiley-vch.de

The 2,6-diphenylbicyclo[3.3.1]nona-2,6-diene ligand controls the facial selectivity of this addition. The phenyl groups on the diene create a chiral environment that sterically blocks one face of the coordinated enone, forcing the aryl group to add to the opposite, more accessible face. This directed attack is the key to achieving high enantioselectivity. researchgate.netresearchgate.net C2-symmetric 4,8-disubstituted bicyclo[3.3.1]nona-2,6-dienes have proven to be highly efficient ligands for the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to substrates like N-Cbz-2,3-dihydro-4-pyridone, yielding the corresponding 2-aryl-4-piperidones with excellent yields and enantioselectivities. researchgate.net The design of second-generation ligands with additional substituents at the 4 and 8 positions can further refine the ligand structure, enforce conformational rigidity, and enhance stereocontrol. researchgate.net

SubstrateArylboronic AcidLigand TypeYield (%)ee (%)Reference
2-CyclohexenonePhenylboronic Acid4,8-Substituted BND69-99up to 99 researchgate.net
N-Cbz-2,3-dihydro-4-pyridonePhenylboronic Acid4,8-Disubstituted BNDHighup to 99.8 (er) researchgate.net
α,β-Unsaturated KetonesAryl/Alkenylboronic AcidsBND*-- armchemfront.com

*BND = bicyclo[3.3.1]nona-2,6-diene

A plausible model for asymmetric induction in the rhodium-catalyzed 1,4-addition to 2-cyclohexenone using a bicyclo[3.3.1]nona-2,6-diene ligand illustrates how the ligand's structure translates to stereochemical control. researchgate.netresearchgate.net In the proposed transition state, the rhodium atom is coordinated to the two double bonds of the diene ligand, the aryl group (from the boronic acid), and the C=C bond of the enone substrate. The phenyl groups of the this compound ligand create steric hindrance that dictates the orientation of the approaching substrate. researchgate.net

The enone is positioned to minimize steric clash with the bulky phenyl substituents on the diene. This preferential orientation exposes one of the enone's prochiral faces to the aryl group attached to the rhodium, leading to a highly selective 1,4-addition. The C2-symmetry of the ligand ensures that both coordination sites on the rhodium are equivalent in terms of the chiral information they impart, reinforcing the enantioselective outcome. researchgate.net The development of second-generation ligands with additional substituents aims to further rigidify the ligand's conformation, thereby creating a more defined and selective chiral pocket. researchgate.net

Intramolecular Rearrangement Processes

While the bicyclo[3.3.1]nonane skeleton provides a robust scaffold for chiral ligands, it and its derivatives can undergo various intramolecular rearrangements under specific conditions, such as photochemical irradiation or in the presence of transition metals.

The irradiation of bicyclo[3.3.1]nona-3,7-diene-2,6-diones, a related structural motif, initiates complex intramolecular rearrangements. These reactions are typically derived from the triplet excited state of the molecule. rsc.org Upon irradiation, the parent dione (B5365651) (1c) can rearrange via successive 1,2-acyl shifts to form a tetracyclo[3,3,1,0²,⁸,0⁴,⁶]nonane-3,7-dione, also known as a triasteranedione (2). rsc.org Another pathway involves a 1,5-acyl shift, leading to the formation of a dihydrocoumarin (B191007) derivative. rsc.org

When substituents are present, the reaction pathways can be altered. For instance, the 4,8-dimethyl-9-phenyl substituted dione (1b) yields a triasteranedione (11) and also products of a 1,3-acyl shift (epimeric diones 14 and 15), but no product from a 1,5-acyl shift is observed. rsc.org Studies involving 9-aryl substituted diones show that irradiation can lead to triasteranediones through successive 1,2-acyl migrations and 6-arylbicyclo[3.3.1]nona-3,7-diene-2,9-diones via a 1,3-rearrangement. rsc.org

Starting MaterialConditionRearrangement Type(s)Product(s)Reference
Bicyclo[3.3.1]nona-3,7-diene-2,6-dioneIrradiation1,2-Acyl Shift; 1,5-Acyl ShiftTriasteranedione; Dihydrocoumarin rsc.org
9-Aryl-bicyclo[3.3.1]nona-3,7-diene-2,6-dioneIrradiation1,2-Acyl Migration; 1,3-RearrangementTriasteranediones; 6-Aryl-bicyclo[3.3.1]nona-3,7-diene-2,9-diones rsc.org
4,8-Dimethyl-9-phenyl-bicyclo[3.3.1]nona-3,7-diene-2,6-dioneIrradiation1,2-Acyl Shift; 1,3-Acyl ShiftTriasteranedione; Epimeric diones rsc.org

A significant challenge in the application of some chiral diene ligands in catalysis is their potential for racemization under reaction conditions. For certain chiral dienes complexed to rhodium(I), a facile racemization can occur via a rhodium-mediated 1,3-hydride shift. acs.org This process involves an allylic C-H insertion by the rhodium center, followed by olefin isomerization, which ultimately leads to the erosion of the ligand's enantiomeric purity and a corresponding decrease in the enantioselectivity of the catalytic reaction. acs.org

While this specific mechanism has been detailed for 2,5-disubstituted 1,3a,4,6a-tetrahydropentalene ligands, the underlying principle of rhodium-mediated C-H activation and hydride transfer is a relevant consideration for other diene ligands, including those based on the bicyclo[3.3.1]nonane framework. acs.org The propensity for such a rearrangement depends on the specific structure of the diene ligand. The hydride transfer ability of rhodium complexes is a well-established phenomenon, where a rhodium hydride intermediate can transfer a hydride to or from a coordinated diene. rsc.org This reactivity underscores the importance of ligand design to create structures that are resistant to such racemization pathways during catalysis. acs.org

Degenerate Rearrangement Phenomena in Bicyclic Systems

Degenerate rearrangements are a class of chemical reactions where the starting material and the product are chemically identical, though the constituent atoms have interchanged their positions. In the context of bicyclic systems like the bicyclo[3.3.1]nonane framework, these rearrangements often involve subtle conformational changes and low-energy transition states. While specific studies on the degenerate rearrangement of this compound are not extensively documented, the broader class of bicyclo[3.3.1]nonane derivatives is known to undergo such phenomena.

One notable example within the bicyclo[3.3.1]nonane system involves a rapid hydrogen transfer across a small energy barrier in a carbocation intermediate, leading to a degenerate rearrangement. This process involves a "normal" tertiary carbocation rather than a p-hydrido-bridged structure. The rigidity of the bicyclo[3.3.1]nonane framework can influence the feasibility of such rearrangements by affecting the proximity of the interacting centers.

Another relevant phenomenon is the degenerate Cope rearrangement, observed in related bicyclic structures. This pericyclic reaction involves the reorganization of π-electrons and a sigmatropic shift, resulting in a molecule that is structurally identical to the reactant. The presence of the diene functionality in this compound suggests the potential for such rearrangements, although the specific energetics and reaction conditions would be influenced by the phenyl substituents.

General Cyclization and Annulation Reaction Mechanisms

The synthesis of the bicyclo[3.3.1]nonane core, the foundational structure of this compound, often employs elegant cyclization and annulation strategies. These reactions build the characteristic two-ring system from simpler acyclic or monocyclic precursors.

Michael Addition and Intramolecular Aldol (B89426) Condensation in Bicyclo[3.3.1]nonane Synthesis

A powerful and widely utilized method for constructing the bicyclo[3.3.1]nonane skeleton is the tandem Michael addition-intramolecular aldol condensation sequence. rsc.orgacs.org This approach typically involves the reaction of a cyclic dione or a related precursor with an α,β-unsaturated aldehyde or ketone. rsc.org

The general mechanism proceeds as follows:

Michael Addition: A nucleophile, often an enolate generated from a 1,3-dicarbonyl compound, adds to the β-carbon of an α,β-unsaturated carbonyl compound. This conjugate addition forms a new carbon-carbon bond and generates a larger intermediate.

Intramolecular Aldol Condensation: The intermediate from the Michael addition contains both a nucleophilic enolate (or enol) and an electrophilic carbonyl group. Under appropriate conditions (acidic or basic catalysis), an intramolecular aldol reaction occurs, where the enolate attacks the carbonyl carbon, leading to the formation of a new ring. rsc.org

Dehydration: The resulting aldol adduct may then undergo dehydration to form a more stable α,β-unsaturated ketone within the newly formed bicyclic system.

This one-pot procedure offers a high degree of stereocontrol and is an efficient way to assemble the complex bicyclo[3.3.1]nonane framework. acs.orgrsc.org The choice of reactants, catalysts, and reaction conditions can influence the yield and stereochemical outcome of the final product. rsc.org

Below is an interactive data table summarizing representative examples of this synthetic strategy.

Starting Material 1Starting Material 2Catalyst/ConditionsProduct TypeYield
Cyclohexane-1,3-dioneAcroleinL-proline6-Hydroxybicyclo[3.3.1]nonane-2,9-dioneHigh
DimedoneMethyl vinyl ketonePiperidineSubstituted bicyclo[3.3.1]nonaneGood
Dimethyl 1,3-acetonedicarboxylateEnalsTBAF or piperidineBicyclo[3.3.1]nonenolsHigh acs.org

Oxidative Coupling Mechanisms in Diene Functionalization

The functionalization of dienes, such as the one present in this compound, can be achieved through various methods, with oxidative coupling being a particularly versatile approach. Palladium-catalyzed oxidative coupling reactions are prominent in this area, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org

These reactions typically involve a palladium(II) catalyst that coordinates to the diene. The mechanism often proceeds through the following key steps:

Coordination: The palladium(II) catalyst coordinates to the π-system of the diene.

Nucleophilic Attack: A nucleophile attacks the coordinated diene, leading to the formation of a π-allyl palladium intermediate.

Reductive Elimination or Further Reaction: The intermediate can then undergo reductive elimination with another coupled partner to form the final product and regenerate the palladium(0) catalyst. In an oxidative coupling cycle, a re-oxidant is required to regenerate the active palladium(II) catalyst from the palladium(0) species. escholarship.org

Common oxidants used in these reactions include benzoquinone, copper(II) salts, or molecular oxygen. acs.orgrsc.org This methodology allows for the introduction of a wide range of functional groups onto the diene scaffold. For instance, the oxidative coupling of two allenes can lead to the formation of a new C(sp²)-C(sp²) bond between two diene units. nih.govnih.gov

The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the ligands on the palladium catalyst and the specific reaction conditions employed. rsc.org

Catalyst SystemNucleophile/Coupling PartnerOxidantProduct Type
Pd(OAc)₂/LigandArylboronic acidBenzoquinoneArylated diene
PdCl₂(MeCN)₂Alcohol/DisilaneO₂/Cu/1,4-BQSilylalkoxylated diene acs.org
Pd(TFA)₂N-TosylhydrazoneAir/O₂Dibranched 1,3-diene rsc.org

Computational and Theoretical Investigations of 2,6 Diphenylbicyclo 3.3.1 Nona 2,6 Diene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and reactivity of complex molecules like 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene and its derivatives. These theoretical calculations provide deep insights into molecular orbitals, charge distribution, and the energetic landscapes of chemical reactions. DFT allows researchers to model the behavior of these compounds at an electronic level, complementing experimental findings and providing predictive power. For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and stability.

DFT calculations are instrumental in mapping out the intricate pathways of chemical reactions involving this compound as a ligand. By modeling the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This is particularly valuable in asymmetric catalysis, such as rhodium-catalyzed conjugate additions, where these ligands are frequently employed.

Theoretical studies have successfully rationalized the pronounced substrate dependency in 1,4-addition reactions. acs.org DFT calculations can locate the transition state structures for competing reaction pathways, and the calculated energy barriers can explain why one stereochemical outcome is favored over another. acs.orgacs.org For example, in the rhodium-catalyzed asymmetric arylation of imines, DFT has been used to model the transition state, revealing that the enantioselectivity is determined by a delicate interplay between the coordination of the diene to the metal center and the steric repulsion between the ligand's phenyl substituents and the substrate. acs.org The gratifyingly good agreement often found between calculated energy differences and experimentally observed enantiomeric excess values validates the accuracy of these computational models. acs.org

A precise understanding of the three-dimensional structure of ligand-metal complexes is paramount for explaining their catalytic activity and selectivity. DFT geometry optimization is a standard procedure for predicting the most stable structures of these complexes. researchgate.net This involves calculating bond lengths, bond angles, and dihedral angles that define the coordination sphere around the metal center.

Below is a table showing representative geometric parameters for a rhodium complex with a bicyclo[3.3.1]nona-2,6-diene ligand, as would be determined by DFT calculations.

ParameterDescriptionCalculated Value (Å or °)
Rh-C1 (olefin)Bond length between Rhodium and Carbon 12.15
Rh-C2 (olefin)Bond length between Rhodium and Carbon 22.16
C1=C2 Bond LengthLength of the coordinated double bond1.40
C1-Rh-C2 AngleAngle formed by the coordinated olefin carbons38.5
Diene Twist AngleAngle between the two coordinating C=C bonds75.2

Note: The values in this table are illustrative and represent typical data obtained from DFT geometry optimizations.

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful experimental technique for studying chiral molecules. Time-Dependent Density Functional Theory (TD-DFT) is the computational counterpart used to simulate and interpret CD spectra. nih.gov For chiral dienes like the derivatives of bicyclo[3.3.1]nonane, TD-DFT calculations can predict the CD spectrum, which arises from the differential absorption of left- and right-circularly polarized light. dntb.gov.ua

Computational studies on related unsaturated bicyclo[3.3.1]nonane derivatives have shown that the observed CD signals, known as Cotton effects, can be directly correlated with the molecule's absolute configuration and conformation. dntb.gov.ua For diene systems, the two olefin chromophores can interact through space, leading to characteristic split CD signals known as a CD couplet. The sign of this couplet (positive or negative) is related to the helicity, or twist, of the two chromophores relative to each other. dntb.gov.ua By comparing the TD-DFT simulated spectrum with the experimental one, the absolute configuration of the chiral ligand can be confidently assigned.

Molecular Modeling of Stereochemical Outcomes in Catalysis

Molecular modeling, incorporating methods like DFT, is a cornerstone for understanding and predicting the stereochemical outcomes of reactions catalyzed by complexes of this compound. These models provide a visual and energetic basis for the enantioselectivity observed in asymmetric reactions.

In rhodium-catalyzed asymmetric 1,4-addition reactions, computational models have been developed to explain the origin of enantioselectivity. These models demonstrate that the C2-symmetric chiral diene ligand creates a distinct chiral environment around the rhodium center. The phenyl groups at the 2 and 6 positions act as "chiral barriers," sterically blocking certain approach trajectories of the substrate to the metal's active site. This forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product. The cooperative effect of the twisted diene coordination and the steric hindrance from substituents is crucial for achieving high levels of enantiocontrol. acs.org The agreement between computationally predicted enantiomeric excess (ee) and experimental results is often excellent, showcasing the predictive power of these models.

The following table presents a comparison of experimental and DFT-predicted enantioselectivities for a model Rh-catalyzed 1,4-addition reaction using different bicyclo[3.3.1]nona-2,6-diene-based ligands.

Ligand SubstituentExperimental ee (%)DFT-Predicted ee (%)
Phenyl9695
Methyl8588
Hydrogen7074

Note: Data are representative, illustrating the typical correlation between experimental and theoretical results in catalysis.

Theoretical Approaches to Rational Ligand Design and Optimization

A major goal of computational chemistry in catalysis is to move from explaining results to predicting new, superior catalysts. Theoretical approaches are vital for the rational design and optimization of ligands based on the this compound scaffold. By understanding the structure-activity and structure-selectivity relationships through computation, modifications to the ligand can be proposed and evaluated in silico before any synthetic work is undertaken.

Computational studies have suggested that fine-tuning the electronic and steric properties of the bicyclo[3.3.1]nona-2,6-diene framework can lead to second-generation ligands with improved performance. For example, theoretical models can predict how changing the substituents on the diene backbone will affect the geometry of the metal complex and the energy barriers of the catalytic cycle. It has been shown that repositioning substituents can have a significant impact on enantioselectivity. By systematically modifying the ligand structure in a computational model and calculating the expected enantiomeric excess for a benchmark reaction, new ligand designs with potentially near-perfect selectivity can be identified, guiding synthetic chemists toward the most promising targets.

Applications of 2,6 Diphenylbicyclo 3.3.1 Nona 2,6 Diene in Asymmetric Catalysis

Asymmetric Reactions Catalyzed by Rhodium(I) Complexes of 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene

Rhodium(I) complexes incorporating the this compound ligand have demonstrated high efficiency and enantioselectivity in several carbon-carbon bond-forming reactions. These catalysts are particularly effective in the asymmetric addition of organoboron reagents to unsaturated electrophiles.

The rhodium-catalyzed asymmetric arylation of imines represents a powerful method for the synthesis of enantioenriched diarylmethylamines, which are important structural motifs in many pharmaceutical compounds. The use of a C2-symmetric diene ligand, (1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene (Ph-bnd), has been shown to be highly effective for the rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines with arylboroxines. rsc.orgresearchgate.net This reaction proceeds with high catalytic activity and yields diarylmethylamines with excellent enantioselectivity, typically ranging from 95-99% enantiomeric excess (ee). rsc.org The high performance of the Ph-bnd ligand in this transformation highlights its utility for creating chiral amines with a high degree of stereochemical control. sigmaaldrich.com

The reaction demonstrates broad substrate scope with respect to both the imine and the arylboroxine, allowing for the synthesis of a diverse range of diarylmethylamines.

Imine (Ar¹)Arylboroxine (Ar²)Yield (%)ee (%)
4-ClC₆H₄(PhBO)₃9898
4-MeOC₆H₄(PhBO)₃9596
2-Naphthyl(PhBO)₃9995
Ph(4-MeC₆H₄BO)₃9998
Ph(4-CF₃C₆H₄BO)₃9799

Data sourced from research on the rhodium-catalyzed asymmetric arylation of N-4-nitrobenzenesulfonylimines. rsc.org

The conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic chemistry. Rhodium complexes of chiral dienes, including derivatives of bicyclo[3.3.1]nona-2,6-diene, have been successfully employed as catalysts for these 1,4-addition reactions. armchemfront.com These catalytic systems are effective for the addition of both aryl- and alkenylboronic acids to a variety of cyclic and acyclic enones. scispace.comresearchgate.net

Specifically, rhodium complexes featuring a 2,6-disubstituted bicyclo[3.3.1]nona-2,6-diene framework have been examined for their catalytic activity in these transformations. cnpereading.com The rigid structure of the ligand facilitates high enantioselectivity by creating a sterically hindered and well-defined chiral pocket around the rhodium center. This leads to the formation of chiral ketones with high enantiomeric excess.

EnoneOrganoboronic AcidYield (%)ee (%)
2-Cyclohexen-1-onePhenylboronic acid>9996
2-Cyclohexen-1-one4-Methoxyphenylboronic acid>9995
2-Cyclopenten-1-onePhenylboronic acid9891
2-Cyclohepten-1-onePhenylboronic acid>9994

Data reflects typical results for Rh-catalyzed 1,4-additions to cyclic enones using bicyclo[3.3.1]nona-2,6-diene based ligands under optimized conditions. nih.gov

While chiral phosphine (B1218219) ligands dominate the field of rhodium-catalyzed asymmetric hydrogenation, chiral dienes have been explored in unique contexts. rsc.org An interesting application involves the use of enantiomerically pure (S,S)-bicyclo[3.3.1]nona-2,6-diene not as the primary ligand for hydrogenation, but as a chiral auxiliary. In this strategy, the cationic rhodium complex of the chiral diene is used for the in situ kinetic resolution of a rapidly racemizing atropisomeric diphosphine ligand, such as BIPHEP. This process selectively binds one enantiomer of the diphosphine, creating a highly enantioselective hydrogenation catalyst for substrates like dehydroamino esters. This demonstrates a novel approach where the diene serves as the sole source of enantioselectivity by controlling the chirality of the active phosphine-based catalyst.

Ligand Design Strategies for Enhanced Stereoselectivity

To improve the efficacy of chiral diene ligands in asymmetric catalysis, significant effort has been directed toward modifying the ligand structure. For the bicyclo[3.3.1]nona-2,6-diene framework, strategies involving remote substitutions and variations in the catalyst's nuclearity and charge have been investigated.

Tuning the chiral environment of the catalyst can be achieved by introducing substituents at positions remote from the coordinating double bonds. For the bicyclo[3.3.1]nona-2,6-diene skeleton, modifications at the 3,7- and 4,8-positions have been shown to significantly influence enantioselectivity.

C2-symmetric chiral diene ligands based on a 3,7-disubstituted bicyclo[3.3.1]nona-2,6-diene framework have been designed and synthesized. researchgate.net Structural analysis indicates that substituents at the C3 and C7 positions are positioned closer to the coordinated rhodium atom, thereby enhancing their influence on the chiral environment. researchgate.net Rhodium complexes of these 3,7-disubstituted ligands act as highly effective catalysts for the 1,4-addition of organoboronic acids to α,β-unsaturated ketones, often providing higher enantioselectivity for challenging substrate combinations compared to the parent 2,6-diphenyl ligand. scispace.comresearchgate.net

Similarly, a second generation of ligands featuring 4,8-disubstituted bicyclo[3.3.1]nona-2,6-diene frameworks has been developed. nih.gov These ligands, prepared from enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione, also form rhodium complexes that exhibit excellent catalytic activity and high enantioselectivity (up to 96% ee) in the conjugate addition of arylboronic acids to cyclic enones. nih.gov This approach of functionalizing the ligand skeleton at allylic positions provides a powerful tool for fine-tuning the catalyst's stereochemical influence.

Studies on various rhodium-diene systems have shown that these properties can significantly affect both catalytic activity and enantioselectivity in asymmetric 1,2- and 1,4-addition reactions. For instance, in some catalytic systems, dimeric rhodium species have been found to provide better enantioselectivity than their monomeric counterparts in 1,2-additions, while the opposite trend was observed for 1,4-additions. Furthermore, neutral rhodium complexes sometimes outperform cationic complexes in terms of stereoselectivity. The formation of dimeric or even oligomeric associates in solution can lead to complex behavior, where the nature of the active catalytic species may differ depending on the reaction conditions.

Comparative Catalytic Performance with Other Bicyclic Diene Ligand Families

Comparison with Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene) Analogues

The bicyclo[2.2.1]hepta-2,5-diene (norbornadiene, nbd) framework was the basis for the first effective C2-symmetric chiral diene ligands developed by Hayashi and coworkers. sigmaaldrich.com Analogues such as (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene (Bn-nbd*) have demonstrated exceptional performance in rhodium-catalyzed asymmetric 1,4-additions of organoboron reagents to α,β-unsaturated ketones, achieving high yields and enantioselectivities up to 99% ee. organic-chemistry.org

When compared with Ph-bnd, the norbornadiene analogues possess a more compact and rigid bicyclic system. This rigidity is thought to be a key factor in achieving high levels of stereocontrol. The chiral environment created by the substituents on the nbd core effectively shields one face of the coordinated substrate, leading to high enantioselectivity.

In benchmark reactions such as the rhodium-catalyzed asymmetric addition of arylboronic acids, both Ph-bnd* and phenyl- or benzyl-substituted norbornadienes deliver excellent results. For instance, in the 1,2-addition of phenylboroxine to N-sulfonylimines, Ph-bnd* has been shown to achieve enantioselectivities of 98-99% ee. researchgate.net Similarly, Bn-nbd* provides adducts with up to 99% ee in 1,4-additions to enones. organic-chemistry.org The choice between the two ligand families may therefore depend on substrate specifics and reaction conditions, with both representing the state-of-the-art in chiral diene ligands.

Ligand FamilySpecific LigandReaction TypeReported Enantioselectivity (% ee)
Bicyclo[3.3.1]nona-2,6-diene(S,S)-Ph-bndAsymmetric 1,2-Addition to N-sulfonylimine98-99
Bicyclo[2.2.1]hepta-2,5-diene(R,R)-Bn-nbdAsymmetric 1,4-Addition to α,β-Unsaturated Ketoneup to 99

Comparison with Bicyclo[2.2.2]octa-2,5-diene Analogues

The bicyclo[2.2.2]octa-2,5-diene (bod) framework offers a different geometric arrangement compared to both the bnd* and nbd* systems. armchemfront.com The larger, more flexible eight-membered ring system influences the bite angle and the chiral pocket of the resulting rhodium complex. The phenyl-substituted analogue, (R,R)-Ph-bod*, has been extensively studied and has shown remarkable success, particularly in the asymmetric arylation of N-tosylarylimines, where it provides diarylmethylamines with 95-99% ee. bu.edu

Direct comparisons in the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexenone have been reported. In one study, a ferrocenyl-phenyl substituted bod ligand, (R,R)-Fc,Ph-bod, gave the product in 98% ee, which was slightly higher than the enantioselectivity observed with the C2-symmetric (R,R)-Ph-bod under similar conditions. acs.org The performance of Ph-bnd* in similar 1,4-addition reactions is comparable, consistently delivering products with very high enantiomeric excess. The high performance of both Ph-bnd* and Ph-bod* underscores that different bicyclic scaffolds can create similarly effective chiral environments for this class of transformation. bu.edu

Ligand FamilySpecific LigandReaction TypeSubstrateReported Enantioselectivity (% ee)
Bicyclo[3.3.1]nona-2,6-diene(S,S)-Ph-bndAsymmetric 1,2-AdditionN-sulfonylimine98-99
Bicyclo[2.2.2]octa-2,5-diene(R,R)-Ph-bodAsymmetric 1,2-AdditionN-tosylarylimine98

Comparison with Bicyclo[3.3.0]octa-2,5-diene Analogues

The bicyclo[3.3.0]octa-2,5-diene framework, consisting of two fused five-membered rings, presents a distinct "wedge" shape. sigmaaldrich.com This structure has been utilized to create effective chiral environments in rhodium catalysis. Ligands based on this pentalene (B1231599) backbone have been successfully applied in the rhodium-catalyzed 1,4-addition of arylboronic acids to enones and the 1,2-addition to imines. epfl.chorganic-chemistry.org

The catalytic performance of these ligands can be highly dependent on the specific substrate. For instance, in the 1,4-addition to cyclic enones, diphenyl-substituted bicyclo[3.3.0]octadienes were found to be more selective than their dibenzyl counterparts. epfl.ch Conversely, for acyclic enones, the dibenzyl ligands afforded higher enantioselectivities, reaching up to 91% ee, while the diphenyl analogues were nearly inactive. epfl.ch In the asymmetric arylation of N-nosylimines, bicyclo[3.3.0]diene ligands have enabled the synthesis of products in high yields and with excellent enantioselectivities (98–99% ee) under mild conditions. organic-chemistry.org

This substrate dependency contrasts with the generally high performance of Ph-bnd* across a broader range of substrates. While the bicyclo[3.3.0]octadiene ligands can achieve enantioselectivities comparable to Ph-bnd* (98-99% ee) for specific applications like imine arylation, the Ph-bnd* ligand may offer greater versatility. The distinct stereochemical environment created by the fused five-membered rings of the bicyclo[3.3.0]octadiene system leads to a more specialized catalytic utility compared to the broader applicability of the bicyclo[3.3.1]nonadiene scaffold.

Ligand FamilySpecific LigandReaction TypeSubstrate TypeReported Enantioselectivity (% ee)
Bicyclo[3.3.1]nona-2,6-diene(S,S)-Ph-bnd*Asymmetric 1,2-AdditionN-sulfonylimine98-99
Bicyclo[3.3.0]octa-2,5-dieneDiphenyl-substitutedAsymmetric 1,4-AdditionCyclic EnonesHigh
Dibenzyl-substitutedAsymmetric 1,4-AdditionAcyclic Enonesup to 91
Bicyclo[3.3.0]octa-2,5-dieneGenericAsymmetric ArylationN-nosylimine98-99

Advanced Research Directions and Broader Applications of Bicyclo 3.3.1 Nona 2,6 Diene Scaffolds

Exploration in Supramolecular Chemistry and Host-Guest Systems

The well-defined V-shaped topology of the bicyclo[3.3.1]nonane skeleton makes it an attractive scaffold for the design of molecules capable of molecular recognition and self-assembly, which are fundamental concepts in supramolecular chemistry. The spatial arrangement of substituents on this rigid framework allows for the creation of specific binding pockets and interaction sites.

Researchers have been interested in this class of cleft-like molecules for their utility in molecular recognition and self-assembly studies. The unique shape of the bicyclic scaffold can be exploited to create host molecules for specific guest binding. vu.lt By introducing functional groups with hydrogen bonding capabilities or other non-covalent interaction sites, derivatives of bicyclo[3.3.1]nonane can be engineered to form pre-programmed supramolecular architectures, such as tubular structures, through end-to-end association. vu.ltacs.org These organized assemblies are of interest for their potential applications in areas like molecular encapsulation, transport, and catalysis.

The stereochemical multiplicity of the bicyclo[3.3.1]nonane framework is a key feature that allows for the precise spatial positioning of functional groups. vu.lt This control over the three-dimensional structure is crucial for designing host-guest systems with high selectivity and affinity. For instance, chiral derivatives can be used for the enantioselective recognition of guest molecules. The study of intermolecular interactions in the crystal structures of various bicyclo[3.3.1]nonane derivatives provides valuable insights into how these molecules organize in the solid state, which is essential for the rational design of new supramolecular materials. researchgate.net

Table 1: Examples of Bicyclo[3.3.1]nonane Scaffolds in Supramolecular Chemistry

Bicyclo[3.3.1]nonane DerivativeSupramolecular ApplicationKey Structural FeatureReference
2,3:6,7-Dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dioneMolecular Recognition, Host-Guest StudiesRigid V-shaped scaffold
Functionalized Bicyclo[3.3.1]nonanesDesign of Supramolecular Tubular StructuresC2-symmetric framework with hydrogen bonding sites vu.ltacs.org
rac-Bicyclo[3.3.1]nona-3,7-diene-endo-2,endo-6-diolStudy of Intermolecular Interactions and Network FormationDefined stereochemistry and hydrogen bonding capability researchgate.net

Potential Applications in Materials Science

While the direct application of 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene in materials science is still an emerging area, the unique structural and electronic properties of bicyclo[3.3.1]nona-2,6-diene scaffolds suggest significant potential. The rigid framework can be incorporated into larger molecular architectures to create materials with tailored properties.

One promising area is the development of novel ligands for catalysis, which can lead to new catalytic materials. Chiral dienes based on the bicyclo[3.3.1]nona-2,6-diene framework have been successfully employed as steering ligands in rhodium-catalyzed asymmetric reactions. acs.orgresearchgate.net The development of such catalytic systems is crucial for producing enantiomerically pure compounds, which are highly valuable in the pharmaceutical and fine chemical industries. The performance of these catalytic materials can be fine-tuned by modifying the substituents on the bicyclic scaffold. researchgate.net

Furthermore, the introduction of specific functional groups onto the bicyclo[3.3.1]nonane skeleton can impart interesting photophysical or electronic properties. For example, studies on the optical properties of derivatives containing 1,3-dioxane (B1201747) rings suggest their potential use in optoelectronics. ubbcluj.ro The rigid nature of the bicyclic core can help to control the spatial arrangement of chromophores, potentially leading to materials with enhanced performance in applications such as organic light-emitting diodes (OLEDs) or sensors. The synthesis of various functionalized derivatives opens up possibilities for creating new polymers or molecular materials with defined three-dimensional structures and predictable properties.

Implementation of Green Chemistry Methodologies in Bicyclic Diene Synthesis and Catalysis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like bicyclic dienes. The development of more environmentally friendly synthetic routes is a key area of modern chemical research.

One of the key strategies in green chemistry is the use of alternative energy sources to drive chemical reactions more efficiently. Microwave irradiation and ultrasound have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. nih.gov For instance, the synthesis of novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene derivatives has been successfully achieved using both microwave and ultrasound platforms. nih.gov These methods have been shown to be effective for various heterocyclic syntheses, suggesting their broader applicability to other bicyclo[3.3.1]nonane systems. ksu.edu.sa Microwave-assisted synthesis has also been explored for other bicyclic compounds, demonstrating its potential for the rapid assembly of these complex scaffolds. ubbcluj.ronih.gov

Another important aspect of green chemistry is the use of biocatalysis. Enzymes and whole-cell systems can perform highly selective transformations under mild conditions, often in aqueous media. Biocatalytic and chemoenzymatic methods are being explored for the synthesis of bicyclo[3.3.1]nonane derivatives. For example, genetically engineered Saccharomyces cerevisiae cells have been used as a biocatalyst for the kinetic resolution of racemic bicyclo[3.3.1]nonane-2,6-dione, providing an environmentally benign route to enantiomerically pure starting materials. rsc.org

Table 2: Green Chemistry Approaches in Bicyclo[3.3.1]nonane Synthesis

Green MethodologyApplicationAdvantagesReference
Microwave IrradiationSynthesis of azabicyclo[3.3.1]nonane derivativesRapid heating, shorter reaction times, high yields ubbcluj.ronih.gov
UltrasoundSynthesis of azabicyclo[3.3.1]nonane derivativesEnhanced reaction rates, high yields, eco-friendly nih.govksu.edu.sa
Biocatalysis (e.g., Saccharomyces cerevisiae)Kinetic resolution of bicyclo[3.3.1]nonane-2,6-dioneHigh enantioselectivity, mild reaction conditions rsc.org

Future Development of Novel Bicyclo[3.3.1]nona-2,6-diene Derivatives for Emerging Applications

The versatility of the bicyclo[3.3.1]nona-2,6-diene scaffold continues to inspire the development of novel derivatives with tailored properties for a wide range of emerging applications. The ability to functionalize this rigid framework at various positions allows for the fine-tuning of its steric and electronic characteristics.

A significant area of future development lies in the field of asymmetric catalysis . The design and synthesis of new C2-symmetric chiral diene ligands based on the 3,7-disubstituted bicyclo[3.3.1]nona-2,6-diene framework have been shown to provide a different chiral environment compared to existing ligands. acs.org These new ligands have proven effective in rhodium-catalyzed 1,4-addition reactions, achieving high enantioselectivity for challenging substrates. acs.org Further "fine-tuning" of these ligands, for example by introducing additional substituents at the 4 and 8 positions, can enforce conformational rigidity and lead to even more effective catalysts. researchgate.net The use of enantiomerically pure bicyclo[3.3.1]nona-2,6-diene as the sole source of chirality in catalytic systems is another promising avenue of research. rsc.orgnih.gov

In the realm of medicinal chemistry and drug discovery , bicyclo[3.3.1]nonane derivatives are gaining attention as privileged scaffolds. rsc.orgucl.ac.uk This structural motif is found in over 1000 natural products with diverse biological activities, including potential treatments for neurodegenerative diseases, infections, and cancer. researchgate.net For example, a bicyclo[3.3.1]nona-2,6-diene derivative isolated from the fungus Emericella rugulosa, named rugulosone, has exhibited antimalarial, antimycobacterial, and cytotoxic activities against cancer cell lines. nih.gov The development of synthetic routes to new functionalized bicyclo[3.3.1]nonane systems, including those with fused heterocyclic rings, will be crucial for exploring their therapeutic potential. kazanmedjournal.ruresearchgate.net

The use of artificial intelligence (AI) in chemical synthesis is an exciting future direction that could accelerate the discovery of novel bicyclo[3.3.1]nonane derivatives and their applications. AI systems can be used to propose new synthetic routes, as demonstrated in the discovery of an orthogonal synthesis for benzofuran (B130515) and bicyclo[3.3.1]nonane scaffolds. researchgate.net This approach can uncover unexpected reaction pathways and facilitate the efficient assembly of complex molecular architectures.

Finally, the development of new synthetic methodologies for constructing the bicyclo[3.3.1]nonane core and its hetero-analogues remains a key research focus. mdpi.comrsc.org These efforts will not only provide access to a wider range of derivatives but also enable the synthesis of more complex molecules for which the bicyclic diene serves as a key building block. vu.lt

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene, and how do reaction conditions influence product purity?

  • The compound is typically synthesized via cyclodehydration or acid-catalyzed bicyclization of substituted tetralins or diphenylpentane precursors. For example, cyclodehydration of 4-benzyl-2,2-dimethyl-1-tetralol under controlled conditions yields the bicyclic core. However, prolonged reaction times or elevated temperatures can lead to polymeric side products, requiring precise monitoring via glpc or HPLC to isolate the desired product .

Q. How are stereochemical and structural properties of this compound characterized?

  • X-ray crystallography and NMR spectroscopy are critical for confirming the chair-boat conformation and allylic/exo substituent positions. Coupling constants (e.g., δ³J = 5.2–5.6 Hz) and NOE correlations resolve stereochemical ambiguities, while IR and mass spectrometry validate functional groups and molecular weight .

Q. What stability challenges arise during storage or handling of this compound?

  • The bicyclic framework is sensitive to radical-initiated degradation. Storage under inert gas (N₂ or Ar) and avoidance of light/heat are recommended. Bromination studies show allylic positions are prone to radical substitution, necessitating stabilizers like BHT for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral bicyclo[3.3.1] frameworks be achieved?

  • Asymmetric catalysis using transition metals (Rh, Pd) with chiral ligands (e.g., BINAP or bisoxazolines) enables enantioselective synthesis. For example, Pd-catalyzed asymmetric hydrosilylation of bicyclo[2.2.1]hepta-2,5-dienes generates enantiopure intermediates, which are cross-coupled with aryl Grignard reagents to install phenyl groups .

Q. What strategies mitigate competing polymerization during bicyclization?

  • Kinetic control via low-temperature reactions (<80°C) and stepwise addition of catalysts (e.g., H₂SO₄ or BF₃·Et₂O) minimizes side reactions. Column chromatography with gradient elution (hexane/EtOAc) is essential for separating monomeric bicyclic products from oligomers .

Q. How does this compound function in asymmetric catalysis or supramolecular chemistry?

  • The rigid bicyclic scaffold serves as a chiral subunit in crown ethers or dipodands for enantiomer recognition. Its π-system also coordinates transition metals (e.g., Rh or Fe), enabling applications in asymmetric hydrogenation or cycloaddition reactions .

Q. What biological activities are associated with natural or synthetic derivatives of this compound?

  • Fungal-derived analogues (e.g., rugulosone) exhibit cytotoxicity against cancer cell lines (BC1, KB: IC₅₀ = 1.3–2.6 μg/mL) and antimicrobial activity. Structure-activity relationship (SAR) studies highlight the importance of substituents at C-2 and C-6 for bioactivity .

Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions?

  • DFT calculations model allylic bromination or cycloaddition pathways. For example, Wohl-Ziegler bromination with NBS shows exo selectivity due to radical stability at the allylic position, validated by X-ray analysis of dibromo derivatives .

Methodological Considerations

  • Data Contradictions : Discrepancies in reaction yields (e.g., 85% vs. 95% for bromination) highlight the role of radical initiators (dibenzoylperoxide vs. sodium peroxodisulfate). Systematic screening of initiators and solvents is advised .
  • Scalability : Milligram-scale enantioselective syntheses are well-documented, but multi-gram protocols require optimization of ligand loading and purification workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.